molecular formula C22H27N5O5 B2378879 N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-nitrophenyl)oxalamide CAS No. 903344-52-5

N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-nitrophenyl)oxalamide

Cat. No. B2378879
M. Wt: 441.488
InChI Key: PMBLPAIHZHAQLZ-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

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Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound, its geometry, and the type of bonds between the atoms.



Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound undergoes, including its reactivity with other compounds and the conditions required for these reactions.



Physical And Chemical Properties Analysis

This would involve studying the physical properties of the compound like melting point, boiling point, solubility, etc., and chemical properties like acidity or basicity, reactivity, etc.


Scientific Research Applications

Synthesis and Characterization

  • Novel Synthetic Approaches : A study discusses a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from specific oxirane-2-carboxamides, showcasing the methodology's potential for synthesizing oxalamides (Mamedov et al., 2016).

Pharmacology and Medicinal Chemistry

  • Ligands for Serotonin Receptors : Several studies have explored the synthesis of derivatives as ligands for serotonin receptors, indicating the relevance of such compounds in pharmacological research. For example, the synthesis of new triazoles as ligands for the 5-HT1A serotonin receptor (Salerno et al., 2004), and the development of ligands for the 5-HT6 serotonin receptor (Łażewska et al., 2019).

Radiotracer Development

  • Radiotracer for Brain Studies : A study discusses the synthesis of a compound as a potential radiotracer for studying cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).

Crystal Structure Analysis

  • X-Ray Crystallographic Analysis : Research on the crystal structure of related compounds offers insights into their molecular conformation, critical for understanding their pharmacological properties (Ozbey et al., 2001).

Chemical and Biological Properties

  • In Vitro Biological Properties : Studies such as the synthesis and evaluation of arylpiperazine derivatives as serotonin ligands highlight the biological activity of these compounds (Glennon et al., 1988).

  • Antidepressant and Anxiolytic Effects : Investigations into the antidepressant and anxiolytic effects of phenylpiperazine derivatives in animal models provide insights into their therapeutic potential (Pytka et al., 2015).

Catalytic and Material Science Applications

  • Catalysis and Material Science : Some compounds have been studied for their potential applications in catalysis and material science, such as in the preparation of binuclear Cu(II) complexes (Karthikeyan et al., 2001).

Safety And Hazards

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Future Directions

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Please consult a professional chemist or a reliable scientific database for specific information about this compound. It’s always important to handle chemicals safely and responsibly.


properties

IUPAC Name

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-nitrophenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O5/c1-25-11-13-26(14-12-25)20(16-3-9-19(32-2)10-4-16)15-23-21(28)22(29)24-17-5-7-18(8-6-17)27(30)31/h3-10,20H,11-15H2,1-2H3,(H,23,28)(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBLPAIHZHAQLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-nitrophenyl)oxalamide

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